molecular formula C22H20N2O6 B4559230 methyl 1-benzyl-4-(4-methoxy-3-nitrobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-benzyl-4-(4-methoxy-3-nitrobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B4559230
M. Wt: 408.4 g/mol
InChI Key: SZRLZZCSDZKFTF-BOPFTXTBSA-N
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Description

Methyl 1-benzyl-4-(4-methoxy-3-nitrobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C22H20N2O6 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.13213636 g/mol and the complexity rating of the compound is 747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

The compound is part of a broader class of chemicals involved in the synthesis of substituted methyl o-nitrophenyl sulfides through nucleophilic substitution reactions. These compounds have been identified and characterized for their unique chemical properties, including their NMR spectra, indicating their potential as intermediates in chemical synthesis and the study of sulfur-containing organic compounds (Dudová et al., 2002).

Photocatalytic Applications

Research into the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds structurally related to the target molecule, shows high conversion and selectivity under UV and visible light. This suggests potential applications in green chemistry for the oxidation of organic compounds, leveraging molecular oxygen on titanium dioxide as a catalyst (Higashimoto et al., 2009).

Potential Antitumoral Applications

The structural analysis of chain-functionalized pyrroles, including derivatives closely related to the compound , has been performed ab initio from synchrotron X-ray powder diffraction data. These compounds are identified as active candidates for antitumoral agents, indicating a potential application in the development of new cancer treatments. The detailed structural elucidation provides a basis for understanding their activity and optimizing their properties for medical applications (Silva et al., 2012).

Corrosion Inhibition

Novel bis-Schiff bases, sharing structural similarities with the target compound, have been evaluated for their corrosion inhibiting properties on mild steel in acidic environments. These studies suggest that functionalized pyrroles and related compounds could serve as effective corrosion inhibitors, with significant implications for industrial applications in metal protection and longevity (Singh & Quraishi, 2016).

Properties

IUPAC Name

methyl (4Z)-1-benzyl-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-14-20(22(26)30-3)17(21(25)23(14)13-15-7-5-4-6-8-15)11-16-9-10-19(29-2)18(12-16)24(27)28/h4-12H,13H2,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRLZZCSDZKFTF-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C(=O)N1CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-])/C(=O)N1CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-benzyl-4-(4-methoxy-3-nitrobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-benzyl-4-(4-methoxy-3-nitrobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-benzyl-4-(4-methoxy-3-nitrobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-benzyl-4-(4-methoxy-3-nitrobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-benzyl-4-(4-methoxy-3-nitrobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-benzyl-4-(4-methoxy-3-nitrobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.